molecular formula C15H20F3NO3S B13015164 (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate

(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B13015164
M. Wt: 351.4 g/mol
InChI Key: QEYOQJKNXXOZJP-UHFFFAOYSA-N
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Description

This compound is a sulfonate ester featuring a piperidine core substituted with a methyl group at position 1 and a trifluoromethyl (CF₃) group at position 6. The 4-methylbenzenesulfonate (tosylate) group is attached via a methylene bridge to the piperidine ring (Fig. 1).

Properties

Molecular Formula

C15H20F3NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

[1-methyl-6-(trifluoromethyl)piperidin-3-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H20F3NO3S/c1-11-3-6-13(7-4-11)23(20,21)22-10-12-5-8-14(15(16,17)18)19(2)9-12/h3-4,6-7,12,14H,5,8-10H2,1-2H3

InChI Key

QEYOQJKNXXOZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(N(C2)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 1-methyl-6-(trifluoromethyl)piperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After completion, the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. Its trifluoromethyl group is known to enhance the biological activity of molecules, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The piperidine ring is a common motif in many drugs, and the presence of the trifluoromethyl group can improve the pharmacokinetic properties of these drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~367 g/mol (estimated).
  • Reactivity : Tosylate group facilitates nucleophilic substitution reactions.
  • Applications : Likely used in drug development for introducing piperidine-based moieties.

Comparison with Structurally Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Sulfonates)

Examples : Metsulfuron-methyl, Triflusulfuron-methyl ().

Feature Target Compound Metsulfuron-methyl
Core Structure Piperidine + Tosylate Triazine + Sulfonylurea
Molecular Weight ~367 g/mol ~381 g/mol
Key Substituents CF₃, methyl-piperidine Methyl-triazine, sulfonylurea
Application Pharmaceutical intermediate Herbicide (ALS inhibitor)
Solubility Moderate lipophilicity High water solubility

Analysis : While both contain sulfonate-related groups, the target compound’s piperidine core contrasts with the triazine-based sulfonylureas. The latter are designed for herbicidal activity via acetolactate synthase (ALS) inhibition, whereas the target’s structure suggests utility in drug synthesis .

Pharmaceutical Candidates with Complex Sulfonate Esters

Example: 2-[2-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethoxy]ethyl 4-methylbenzenesulfonate ().

Feature Target Compound Patent Compound (EP 4374877)
Core Structure Piperidine + Tosylate Diazaspiro + Pyrimidine + Tosylate
Molecular Weight ~367 g/mol 921 g/mol
Key Groups Single CF₃ Multiple CF₃, carboxamide
Application Intermediate Pharmaceutical candidate (e.g., kinase inhibitor)

Analysis : The patent compound’s high molecular weight and complexity suggest therapeutic targeting (e.g., protein binding), while the target compound’s simplicity positions it as a building block for such molecules. The shared tosylate group enables modular synthesis .

Research Findings and Trends

  • Synthetic Utility : Tosylates like the target compound are widely used in alkylation reactions due to their stability and reactivity under mild conditions (e.g., cesium carbonate in acetonitrile, as in ) .

Biological Activity

The compound (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate , with the CAS number 1637310-83-8 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H20F3NO3S
  • Molecular Weight : 351.39 g/mol
  • Functional Groups : Contains a piperidine ring, trifluoromethyl group, and a sulfonate moiety.

Research indicates that compounds similar to this compound may act through various biological pathways:

  • Inhibition of Protein-Protein Interactions (PPIs) : This compound has been studied for its ability to disrupt PPIs, which are crucial in many cellular processes including signaling pathways involved in cancer progression .
  • Targeting Kinase Activity : Similar compounds have shown potent inhibitory activity against specific kinases, particularly Class I PI3-kinase isoforms, which are implicated in cancer cell proliferation and survival .

Pharmacological Effects

The biological effects of this compound can be summarized as follows:

  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inhibiting cellular proliferation through interference with kinase signaling pathways .
  • Cellular Toxicity : Some studies have noted dose-dependent reductions in cellular viability when exposed to related piperidine derivatives, indicating potential cytotoxic effects at certain concentrations .

In Vivo Studies

A notable study investigated the compound's effect on BCL6 degradation in lymphoma models. The results indicated that certain piperidine derivatives could effectively degrade BCL6 in vivo, suggesting a therapeutic potential for lymphomas resistant to standard treatments .

StudyCompound TestedKey Findings
CCT369260Induces degradation of BCL6 in lymphoma xenograft mouse model.
Various PiperidinesDemonstrated inhibition of Class I PI3K enzymes leading to reduced tumor cell proliferation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperidine derivatives has revealed that modifications, such as trifluoromethyl substitutions, can enhance metabolic stability and potency against target proteins. For instance, introducing trifluoromethyl groups has been linked to improved inhibition rates and reduced clearance in metabolic assays .

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